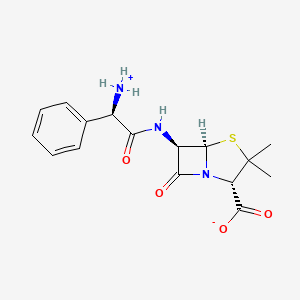
氨苄青霉素
描述
氨苄青霉素是青霉素的半合成衍生物,属于β-内酰胺类抗生素。它被广泛用于治疗由革兰氏阳性菌和革兰氏阴性菌引起的各种细菌感染。 氨苄青霉素于 1958 年首次被发现,此后因其广谱活性及有效性而成为治疗细菌感染的基石 .
作用机制
氨苄青霉素通过抑制肽聚糖的合成发挥其抗菌作用,肽聚糖是细菌细胞壁的重要组成部分。 它与细菌细胞壁中的青霉素结合蛋白 (PBP) 结合,阻止肽聚糖的交联,从而削弱细菌结构,导致细胞裂解和死亡 .
科学研究应用
氨苄青霉素在科学研究中有着广泛的应用,包括:
生化分析
Biochemical Properties
Ampicillin exerts its bactericidal effects by inhibiting bacterial cell wall synthesis . It works by binding to specific proteins called Penicillin-Binding Proteins (PBPs) present in the bacterial cell wall . The bactericidal activity of Ampicillin results from the inhibition of cell wall synthesis and is mediated through Ampicillin binding to penicillin binding proteins (PBPs) . Ampicillin is stable against hydrolysis by a variety of beta-lactamases, including penicillinases, and cephalosporinases and extended spectrum beta-lactamases .
Cellular Effects
Ampicillin has a significant impact on various types of cells and cellular processes. It is used to prevent and treat a number of bacterial infections, such as respiratory tract infections, urinary tract infections, meningitis, salmonellosis, and endocarditis . It may also be used to prevent group B streptococcal infection in newborns . Common side effects include rash, nausea, and diarrhea .
Molecular Mechanism
The molecular mechanism of Ampicillin involves the inhibition of bacterial cell wall synthesis. It acts through the inhibition of cell wall biosynthesis that leads to the death of the bacteria . By binding to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, Ampicillin inhibits the third and last stage of bacterial cell wall synthesis . Cell lysis is then mediated by bacterial cell wall autolytic enzymes such as autolysins .
Temporal Effects in Laboratory Settings
Ampicillin is also stable at 35 ° C in such closed systems for nine weeks . Stability decreases significantly in the presence of sugars . All penicillin derivatives produce their bactericidal effects by inhibition of bacterial cell wall synthesis .
Dosage Effects in Animal Models
In animal models, the effects of Ampicillin can vary with different dosages . For example, in dogs, incoordination is associated with very high doses . In guinea pigs, chinchillas, birds, snakes, and turtles, these animals are sensitive to procaine penicillin .
Metabolic Pathways
Ampicillin is metabolized in the body with 12 to 50% of the drug being metabolized . The metabolites of Ampicillin include penicilloic acid . It is excreted 75 to 85% through the kidneys .
Transport and Distribution
The entry rate of a drug into a tissue depends on the rate of blood flow to the tissue, tissue mass, and partition characteristics between blood and tissue . After equilibrium, drug concentrations in tissues and in extracellular fluids are reflected by the plasma concentration .
Subcellular Localization
While the exact subcellular localization of Ampicillin is not explicitly stated in the literature, it is known that Ampicillin works by binding to specific proteins called Penicillin-Binding Proteins (PBPs) present in the bacterial cell wall . This suggests that Ampicillin targets the cell wall of bacteria, which is located outside the cytoplasmic membrane.
准备方法
合成路线及反应条件: 氨苄青霉素通常通过两种主要原料的酶促催化缩合合成:6-氨基青霉烷酸和d-苯甘氨酸甲酯盐酸盐。 这种方法比传统化学合成更受欢迎,因为它具有更高的选择性和更少的副产物 .
工业生产方法: 在工业环境中,氨苄青霉素是通过化学和酶促过程的组合来生产的。 酶促路线涉及悬浮液到悬浮液反应,这缩短了β-内酰胺核与酰化剂之间的缩合时间 。这种方法的优点是避免了与化学合成相关的复杂反应和纯化问题。
化学反应分析
相似化合物的比较
氨苄青霉素经常与其他β-内酰胺类抗生素进行比较,例如:
阿莫西林: 与氨苄青霉素相似,但口服吸收更好,对志贺菌病的疗效较差.
甲氧西林: 用于治疗由耐青霉素的金黄色葡萄球菌引起的感染.
羧苄青霉素: 对铜绿假单胞菌有效,但在酸性条件下稳定性较差.
属性
IUPAC Name |
(2S,5R,6R)-6-[[(2R)-2-amino-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4S/c1-16(2)11(15(22)23)19-13(21)10(14(19)24-16)18-12(20)9(17)8-6-4-3-5-7-8/h3-7,9-11,14H,17H2,1-2H3,(H,18,20)(H,22,23)/t9-,10-,11+,14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVKUERGKIZMTKX-NJBDSQKTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)N)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
69-52-3 (mono-hydrochloride salt), 7177-48-2 (trihydrate) | |
| Record name | Ampicillin [USAN:USP:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000069534 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID4022602 | |
| Record name | Ampicillin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4022602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Ampicillin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014559 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
SOL IN WATER, DIMETHYL SULFOXIDE; DECOMP @ 199-202 °C; SPECIFIC ROTATION: +287.9 DEG @ 23 °C/D (WATER) /ANHYDROUS FORM/, CRYSTALS FROM WATER; SPARINGLY SOL IN WATER @ ROOM TEMPERATURE; DECOMP @ 202 °C; SPECIFIC ROTATION: +281 DEG @ 21 °C/D (WATER) /MONOHYDRATE/, 1 Gm dissolves in about 90 ml of water, 20 ml of methanol, 250 ml of absolute ethanol, 13 ml of dimethylacetamide, and less than 10 ml of dimethylsulfoxide; practically insoluble in ether, ethyl acetate, petroleum ether, benzene, and chloroform., In water, 10.1X10+3 mg/l at 21 °C, 1.01E+004 mg/L (at 21 °C) | |
| Record name | Ampicillin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00415 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | AMPICILLIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3009 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Ampicillin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014559 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
By binding to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, Ampicillin inhibits the third and last stage of bacterial cell wall synthesis. Cell lysis is then mediated by bacterial cell wall autolytic enzymes such as autolysins; it is possible that Ampicillin interferes with an autolysin inhibitor., SINCE PENICILLIN HAS NO EFFECT ON EXISTING CELL WALLS, BACTERIA MUST BE MULTIPLYING FOR BACTERICIDAL ACTION OF PENICILLIN TO BE MANIFEST. /PENICILLINS/, The penicillins and their metabolites are potent immunogens because of their ability to combine with proteins and act as haptens for acute antibody-mediated reactions. The most frequent (about 95 percent) or "major" determinant of penicillin allergy is the penicilloyl determinant produced by opening the beta-lactam ring of the penicillin. This allows linkage of the penicillin to protein at the amide group. "Minor" determinants (less frequent) are the other metabolites formed, including native penicillin and penicilloic acids. /Penicillins/, Bactericidal; inhibit bacterial cell wall synthesis. Action is dependent on the ability of penicillins to reach and bind penicillin binding proteins located on the inner membrane of the bacterial cell wall. Penicillin binding proteins (which include transpeptidases, carboxypeptidases, and endopeptidases) are enzymes that are involved in the terminal stages of assembling the bacterial cell wall and in reshaping the cell wall during growth and division. Penicillins bind to, and inactivate, penicillin binding proteins, resulting in the weakening of the bacterial cell wall and lysis. /Penicillins/ | |
| Record name | Ampicillin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00415 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | AMPICILLIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3009 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Impurities |
Impurities of ampicillin that occur during preparation of the product are D-(-)-alpha-phenylglycine and 6-aminopenicillanic acid. It has been reported that sodium ampicillin in aqueous solution undergoes a reaction to form oligomeric products. | |
| Record name | AMPICILLIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3009 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White, crystalline powder, White crystalline powder or as white, needle-like crystals | |
CAS No. |
69-53-4 | |
| Record name | Ampicillin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=69-53-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ampicillin [USAN:USP:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000069534 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ampicillin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00415 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Ampicillin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4022602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ampicillin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.645 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AMPICILLIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7C782967RD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | AMPICILLIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3009 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Ampicillin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014559 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
202 °C, with decomposition, 208 °C | |
| Record name | Ampicillin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00415 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | AMPICILLIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3009 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Ampicillin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014559 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Ampicillin exert its antibacterial effect?
A1: Ampicillin is a β-lactam antibiotic that inhibits bacterial cell wall synthesis. [, ] It binds to penicillin-binding proteins (PBPs) located on the inner membrane of bacteria. [, ] PBPs are responsible for the final stages of peptidoglycan synthesis, a crucial component of the bacterial cell wall. By binding to PBPs, Ampicillin disrupts the cross-linking of peptidoglycan strands, leading to a weakened cell wall and ultimately bacterial cell death. [, ]
Q2: What is the molecular formula and weight of Ampicillin?
A2: The molecular formula of Ampicillin is C16H19N3O4S. It has a molecular weight of 349.41 g/mol. [, ]
Q3: Is there a spectroscopic method for quantifying Ampicillin?
A3: Yes, a spectrophotometric method has been developed to quantify Ampicillin Sodium. The method involves acetylation with acetic anhydride followed by reaction with imidazole and mercuric chloride to form a measurable mercaptide derivative at 325 nm. []
Q4: What is the stability of Ampicillin under different conditions?
A4: Ampicillin's stability can be affected by various factors. For instance, it degrades in the presence of acids, and certain degradation products can interfere with its quantification. [] Furthermore, its stability in different formulations and storage conditions is a crucial consideration for its efficacy. [, ]
Q5: Does Ampicillin possess catalytic properties?
A5: While Ampicillin itself is not known for catalytic properties, its interaction with bacterial enzymes like β-lactamases involves catalytic hydrolysis. [] Understanding the kinetics of this interaction is vital for combating antibiotic resistance.
Q6: Have computational methods been applied to Ampicillin research?
A6: Yes, computational methods like molecular modeling have been employed to study Ampicillin's interaction with drug delivery systems, such as carbon nanotubes. These studies aim to understand and optimize the binding characteristics for potential applications in targeted drug delivery. [] Additionally, QSAR models could be developed to predict the activity of Ampicillin analogs based on their structural features. []
Q7: How do modifications to the Ampicillin structure affect its activity?
A7: Modifications to the side chain of Ampicillin can significantly impact its activity. For instance, introducing a lipophilic side chain generally increases its affinity for β-lactamases, potentially leading to increased resistance. [] Conversely, adding a polar or bulky group can decrease its affinity and potentially enhance its efficacy against resistant strains. []
Q8: What are some formulation strategies to improve Ampicillin's stability and bioavailability?
A8: Different formulations, such as capsules, tablets, and esters, have been investigated to improve Ampicillin's absorption and bioavailability. [] Research has focused on optimizing the rate of Ampicillin transfer into solution from these various dosage forms. [] Further research explores the use of drug delivery systems, like collagen-polyurethane hydrogels coupled with metal-organic frameworks, to control the release of Ampicillin, enhancing its efficacy and potentially reducing the required dosage. []
Q9: What is known about the pharmacokinetics of Ampicillin?
A9: Ampicillin is well-absorbed orally, and its pharmacokinetic profile has been studied extensively. [, ] Factors such as formulation, route of administration, and patient characteristics like renal function can influence its absorption, distribution, metabolism, and excretion. [, ] For example, simultaneous administration of Ampicillin with certain cephalosporins can affect its penetration into cerebrospinal fluid. []
Q10: How does the dosage of Ampicillin relate to its efficacy?
A10: Studies have shown that higher dosages of Ampicillin, administered less frequently, can lead to higher drug concentrations in both serum and sputum, often exceeding the minimum inhibitory concentrations for common respiratory pathogens. [] This "pulse dosing" strategy has been found to improve clinical response and reduce relapse rates in patients with chronic bronchitis. []
Q11: What in vitro and in vivo models are used to study Ampicillin's efficacy?
A11: Various in vitro and in vivo models are used to investigate Ampicillin's efficacy. Cell-based assays assess its activity against different bacterial species. [, ] Animal models, like those using rabbits and rats, help understand its efficacy in treating infections like meningitis and cerebritis. [] Clinical trials evaluate its safety and efficacy in treating various bacterial infections in humans. [, , , ]
Q12: What are the primary mechanisms of resistance to Ampicillin?
A12: The most prevalent resistance mechanism is the production of β-lactamases, enzymes that hydrolyze the β-lactam ring of Ampicillin, rendering it inactive. [, , , , ] Another mechanism involves mutations in penicillin-binding proteins (PBPs), reducing Ampicillin's binding affinity and therefore its efficacy. [, , ]
Q13: How does Ampicillin resistance relate to other antibiotics?
A13: Cross-resistance is a significant concern with Ampicillin. Exposure to sub-lethal doses can lead to the development of resistance not only to Ampicillin but also to other classes of antibiotics. [] This highlights the importance of prudent antibiotic use and the need for novel therapeutic strategies to combat multidrug-resistant bacteria.
Q14: What is the safety profile of Ampicillin?
A14: This Q&A focuses on the scientific aspects of Ampicillin, excluding information related to drug side effects, interactions, or contraindications. For such information, please consult relevant medical resources or healthcare professionals.
Q15: What are some strategies to enhance Ampicillin's delivery to specific targets?
A15: Researchers are exploring the use of nanotechnology, specifically carbon nanotubes, as potential drug delivery vehicles for Ampicillin. This approach aims to improve drug targeting, bioavailability, and reduce off-target effects. [] Another strategy utilizes the conjugation of Ampicillin with siderophores like pyoverdin, exploiting the bacterial iron uptake pathway to deliver the drug selectively into the target cells, particularly Pseudomonas aeruginosa. []
Q16: Are there any biomarkers associated with Ampicillin efficacy?
A16: While the provided articles do not delve into specific biomarkers for predicting Ampicillin efficacy, research in this area is crucial. Identifying biomarkers could help personalize treatment, monitor treatment response, and potentially predict resistance.
Q17: What analytical techniques are used to characterize and quantify Ampicillin?
A17: Various analytical techniques are employed in Ampicillin research. High-performance liquid chromatography (HPLC) is widely used for separating and quantifying Ampicillin and its metabolites in biological samples like serum and aqueous humor. [] Spectrophotometry is another valuable method for determining Ampicillin concentration, particularly in the presence of degradation products. [] Additionally, microbiological assays are used to determine the Minimum Inhibitory Concentration (MIC), a key parameter for assessing antibiotic susceptibility. [, ]
Q18: What are the environmental concerns associated with Ampicillin?
A18: This Q&A focuses on the scientific aspects of Ampicillin based on the provided research. For information on the environmental impact and degradation of Ampicillin, please consult relevant environmental science resources.
Q19: What factors influence Ampicillin's dissolution and solubility?
A19: The dissolution rate and solubility of Ampicillin can vary depending on the formulation. [] Studies have shown significant differences in the rate of Ampicillin transfer into solution from various dosage forms, including capsules and tablets. [] Optimizing dissolution and solubility is crucial for achieving desired bioavailability and therapeutic efficacy.
Q20: How are analytical methods for Ampicillin validated?
A20: Validating analytical methods for Ampicillin is essential to ensure accuracy, precision, and specificity. [] This involves establishing the linearity of detection, accuracy, and precision within a specified range. [] Proper validation ensures reliable and reproducible results, crucial for research and clinical applications.
Q21: What measures ensure Ampicillin's quality and consistency?
A21: This Q&A focuses on the scientific aspects of Ampicillin based on the provided research. For information on quality control and assurance procedures, please consult relevant pharmaceutical regulations and guidelines.
Q22: Can Ampicillin elicit immunological responses?
A22: Ampicillin, like other β-lactams, can elicit immunological responses, although these are less common than with some other antibiotic classes. [] Further research is necessary to fully understand the immunogenicity of Ampicillin and develop strategies to mitigate any potential adverse effects.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


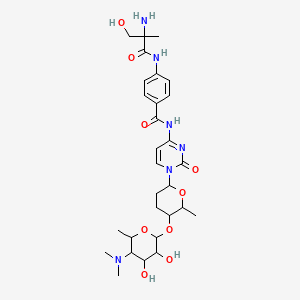

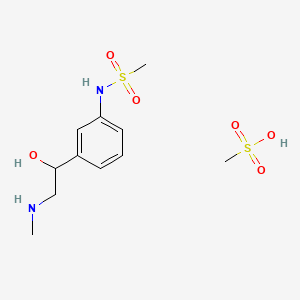
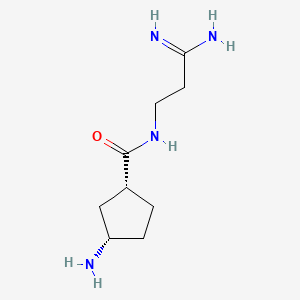
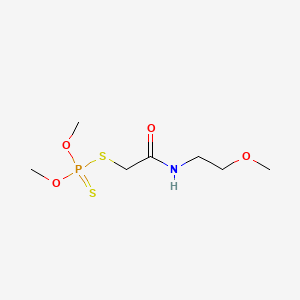
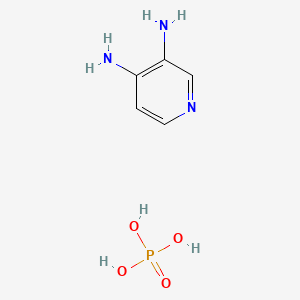
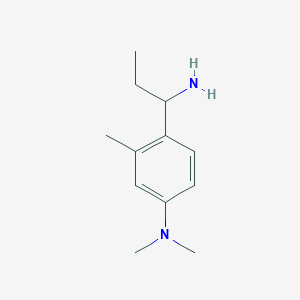

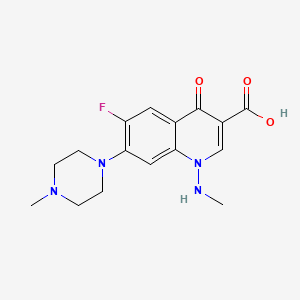
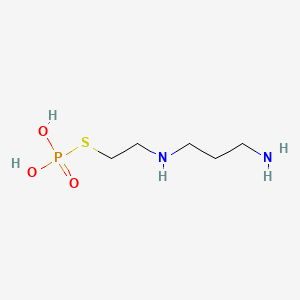

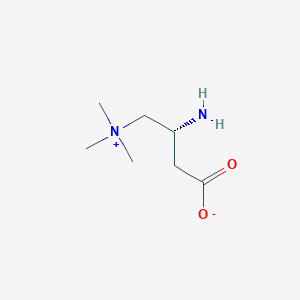
![3-[(2-Aminoethyl)dithio]propionic Acid](/img/structure/B1664882.png)

